
(4-Benzylpiperidin-1-yl)(piperidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylpiperidin-1-yl)(piperidin-3-yl)methanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
The synthesis of (4-Benzylpiperidin-1-yl)(piperidin-3-yl)methanone involves several steps. One common synthetic route includes the reaction of piperidine derivatives with benzyl halides under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the nitrogen atom in the piperidine ring attacks the benzyl halide, forming the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Analyse Des Réactions Chimiques
(4-Benzylpiperidin-1-yl)(piperidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
(4-Benzylpiperidin-1-yl)(piperidin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of (4-Benzylpiperidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
(4-Benzylpiperidin-1-yl)(piperidin-3-yl)methanone can be compared with other similar compounds, such as:
(4-Benzylpiperidin-1-yl)(pyridin-3-yl)methanone: This compound has a pyridine ring instead of a piperidine ring, leading to different chemical and biological properties.
(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone: The presence of a methoxy group in this compound can influence its reactivity and biological activity.
4-Fluoro-(4-(4-Benzyl)piperidin-1-yl)(2-(pyrimidin-4-yl)pyridin-3-yl)methanone: This compound contains a fluorine atom and a pyrimidine ring, which can alter its pharmacological profile.
Propriétés
Formule moléculaire |
C18H26N2O |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(4-benzylpiperidin-1-yl)-piperidin-3-ylmethanone |
InChI |
InChI=1S/C18H26N2O/c21-18(17-7-4-10-19-14-17)20-11-8-16(9-12-20)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,19H,4,7-14H2 |
Clé InChI |
VXWGAUVOJRBHLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


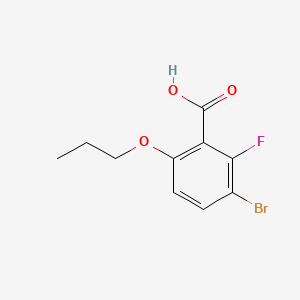
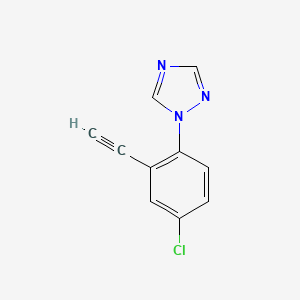
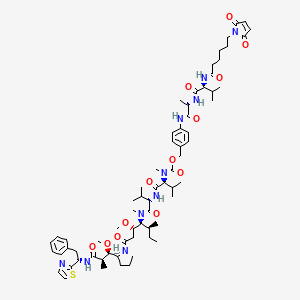
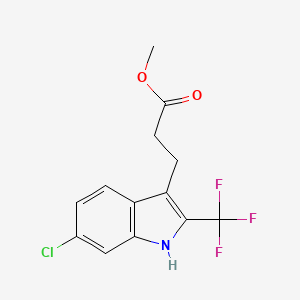

![14-Nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate](/img/structure/B14771140.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14771141.png)
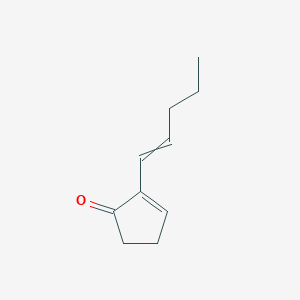
![2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14771153.png)

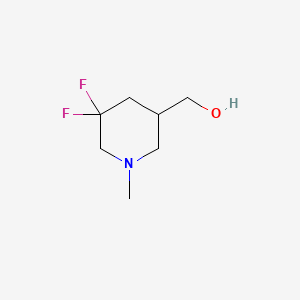
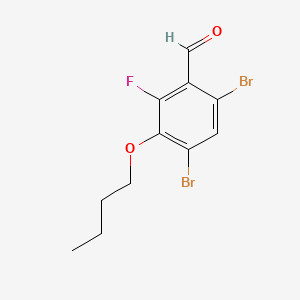
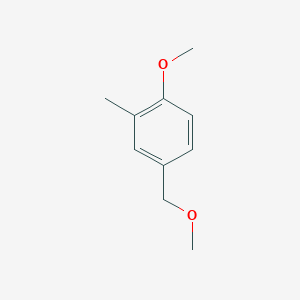
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)
